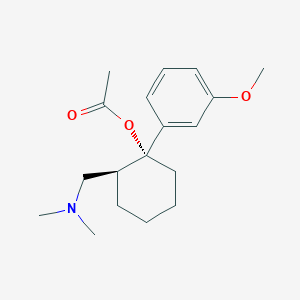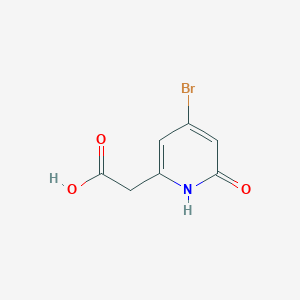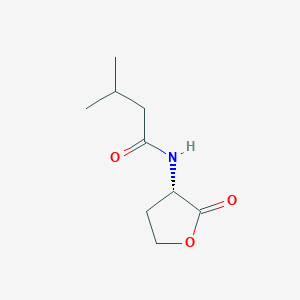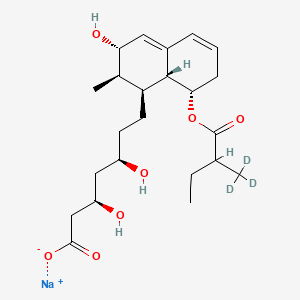
3alpha-Hydroxy Pravastatin-d3 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha-Hydroxy Pravastatin-d3 Sodium Salt: is a deuterated form of 3alpha-Hydroxy Pravastatin, which is a metabolite of the cholesterol-lowering drug pravastatin. This compound is primarily used in scientific research as a reference standard and for analytical purposes. It is part of the statin family, which is known for its role in inhibiting HMG-CoA reductase, an enzyme involved in cholesterol synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Hydroxy Pravastatin-d3 Sodium Salt involves multiple steps, starting from the precursor pravastatin. The process typically includes hydroxylation and deuteration reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for achieving high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets stringent quality standards. Techniques such as chromatography and crystallization are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 3alpha-Hydroxy Pravastatin-d3 Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3alpha-Hydroxy Pravastatin-d3 Sodium Salt is used as a reference standard for analytical methods such as mass spectrometry and chromatography. It helps in the identification and quantification of pravastatin and its metabolites .
Biology: In biological research, this compound is used to study the metabolic pathways of pravastatin. It aids in understanding how the drug is processed in the body and its effects on various biological systems .
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of pravastatin. It helps in determining the drug’s efficacy, safety, and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of pravastatin-based medications. It ensures that the drugs meet regulatory standards and are safe for consumption .
Mechanism of Action
The mechanism of action of 3alpha-Hydroxy Pravastatin-d3 Sodium Salt is similar to that of pravastatin. It inhibits the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By blocking this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparison with Similar Compounds
Pravastatin: The parent compound, used as a cholesterol-lowering medication.
Mevastatin: Another statin with a similar mechanism of action.
Simvastatin: A widely used statin with a slightly different chemical structure.
Uniqueness: 3alpha-Hydroxy Pravastatin-d3 Sodium Salt is unique due to its deuterated form, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms enhances the compound’s stability and allows for more precise measurements in mass spectrometry .
Properties
Molecular Formula |
C23H35NaO7 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[2-(trideuteriomethyl)butanoyloxy]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13?,14-,16-,17-,18+,19-,20+,22+;/m1./s1/i2D3; |
InChI Key |
QMLCOLOJNAKCFF-JKMYDAIXSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+] |
Canonical SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)
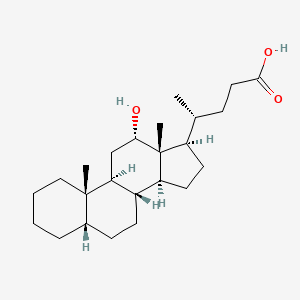
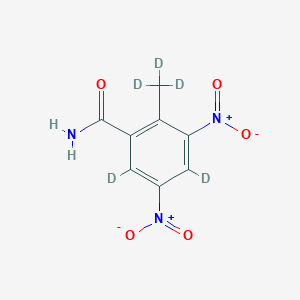
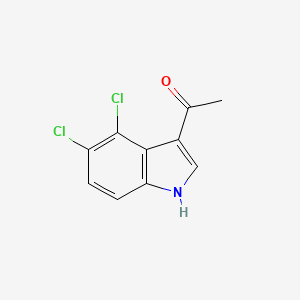
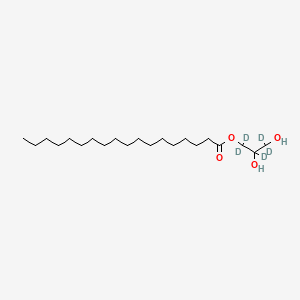
![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)

![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
